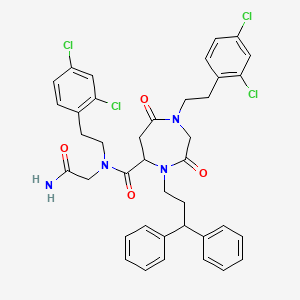
QM31
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
QM31的合成涉及多个步骤,包括关键中间体的形成及其后续反应。详细的合成路线和反应条件为公司机密,未公开。 已知该化合物是通过一系列涉及使用各种试剂和催化剂的有机反应合成的 .
工业生产方法
This compound的工业生产在受控条件下进行,以确保高纯度和高产率。该过程涉及使用优化反应条件和提纯技术进行大规模合成。 该化合物通常以固体形式生产,可溶解在诸如DMSO之类的溶剂中用于研究目的 .
化学反应分析
反应类型
QM31经历几种类型的化学反应,包括:
常用的试剂和条件
与this compound相关的反应中常用的试剂包括:
细胞色素c: 凋亡体形成中的关键成分。
dATP: 激活Apaf-1必不可少的核苷酸。
Caspase-9: 在caspase激活复合物中起关键作用的酶.
形成的主要产物
涉及this compound的反应形成的主要产物包括:
受抑制的凋亡体复合物: This compound作用的主要产物是受抑制的凋亡体复合物,它阻止下游caspase的激活.
科学研究应用
Neuroprotection
Recent studies have demonstrated that QM31 exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. For instance:
- Alzheimer's Disease : In models of Alzheimer's, this compound has shown potential in reducing neuronal apoptosis associated with amyloid-beta toxicity.
- Parkinson's Disease : The compound has been explored for its ability to protect dopaminergic neurons from degeneration due to oxidative stress.
Cancer Treatment
This compound's ability to inhibit apoptosis has implications in cancer therapy:
- Chemoresistance : By protecting normal cells from chemotherapy-induced apoptosis, this compound may help mitigate side effects and improve the therapeutic index of chemotherapeutic agents.
- Combination Therapy : Research suggests that combining this compound with other drugs could enhance the efficacy of treatments by selectively targeting cancer cells while sparing healthy ones .
Case Study 1: Neuroprotection in Alzheimer's Models
A study published in ResearchGate investigated the effects of this compound on neuronal cell lines exposed to amyloid-beta peptides. Results indicated that this compound significantly reduced cell death and preserved mitochondrial integrity, suggesting its potential as a therapeutic agent in Alzheimer's disease .
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines demonstrated that treatment with this compound led to increased cell viability under conditions that typically induce apoptosis. This protective effect was attributed to the inhibition of apoptosome formation, highlighting its role in enhancing chemoresistance .
Data Tables
The following table summarizes key findings related to the applications of this compound:
作用机制
QM31通过选择性地抑制Apaf-1发挥作用,从而阻止凋亡体的形成。 这种抑制阻止了caspase-9的激活和随后的caspase-3的激活,导致凋亡的抑制 . 此外,this compound干扰S期内DNA损伤检查点,提供进一步的细胞保护作用 .
相似化合物的比较
类似化合物
Z-VAD-fmk: 一种原型caspase抑制剂,它抑制caspase-3的激活,但不抑制细胞色素c从线粒体中的释放.
LM22B-10: 另一种靶向Apaf-1的化合物,但具有不同的特异性和效力.
QM31的独特性
This compound在抑制凋亡体的形成和线粒体外膜透化方面具有双重作用,这使其独树一帜。 这种双重机制与其他类似化合物相比,提供了增强的细胞保护作用 .
生物活性
QM31, also known as SVT016426, is a novel compound that has garnered attention for its biological activity, particularly as an inhibitor of apoptotic protease activating factor-1 (Apaf-1). This compound is part of a new class of cytoprotective agents that play a significant role in modulating apoptosis and protecting cells from stress-induced damage.
This compound functions primarily by inhibiting the formation of the apoptosome, a critical complex involved in the activation of caspases during the apoptotic process. The inhibition occurs through a noncompetitive mechanism, preventing the recruitment and activation of procaspase-9. This action helps to maintain mitochondrial integrity and protect against apoptosis induced by various stressors .
Cytoprotective Properties
Research indicates that this compound exhibits significant mitochondria-protective functions. In vitro studies have demonstrated its ability to prevent cell death in response to oxidative stress and other damaging stimuli. The compound's half-maximal inhibitory concentration (IC50) for inhibiting apoptosome formation is reported to be 7.9 μM, highlighting its potency .
Case Studies and Experimental Findings
- Cardioprotective Effects : A study on cardiomyocytes showed that this compound significantly reduced cell death following exposure to oxidative stress, suggesting its potential utility in cardiac therapies .
- Neuroprotection : In models of neurodegeneration, this compound has been shown to protect neurons from apoptosis, indicating its relevance in neuroprotective strategies against diseases like Alzheimer's and Parkinson's .
- Stress Response Modulation : Experiments with Caenorhabditis elegans mutants carrying the emb-4(this compound) allele revealed altered heat and cold tolerance, suggesting that this compound may influence stress response pathways at the genetic level .
Data Table of Biological Activities
属性
IUPAC Name |
N-(2-amino-2-oxoethyl)-N,1-bis[2-(2,4-dichlorophenyl)ethyl]-4-(3,3-diphenylpropyl)-3,7-dioxo-1,4-diazepane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38Cl4N4O4/c40-30-13-11-28(33(42)21-30)15-18-45-25-38(50)47(20-17-32(26-7-3-1-4-8-26)27-9-5-2-6-10-27)35(23-37(45)49)39(51)46(24-36(44)48)19-16-29-12-14-31(41)22-34(29)43/h1-14,21-22,32,35H,15-20,23-25H2,(H2,44,48) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUHYGYGQFSKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CN(C1=O)CCC2=C(C=C(C=C2)Cl)Cl)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N(CCC5=C(C=C(C=C5)Cl)Cl)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38Cl4N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













